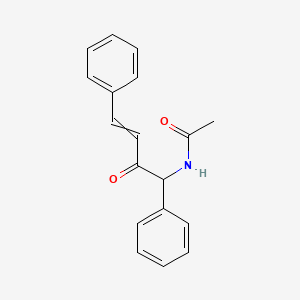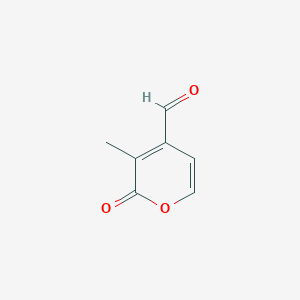
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is a heterocyclic organic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings with varying degrees of saturation This specific compound features a carboxaldehyde group at the 4-position, a methyl group at the 3-position, and an oxo group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of 2H-Pyran-4-carboxylic acid, 3-methyl-2-oxo-.
Reduction: Formation of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-hydroxy-.
Substitution: Formation of various substituted pyran derivatives depending on the electrophile used.
科学的研究の応用
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it can activate caspases-3, -8, and -9, which are involved in the apoptotic pathway . This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: Similar structure but with different substituents.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with a carboxylate group.
3,4-Dihydro-2H-pyran-2-carboxaldehyde:
Uniqueness
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
820986-24-1 |
|---|---|
分子式 |
C7H6O3 |
分子量 |
138.12 g/mol |
IUPAC名 |
3-methyl-2-oxopyran-4-carbaldehyde |
InChI |
InChI=1S/C7H6O3/c1-5-6(4-8)2-3-10-7(5)9/h2-4H,1H3 |
InChIキー |
NAEYUOIQSWAXOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=COC1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)

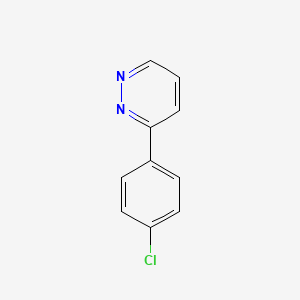
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)


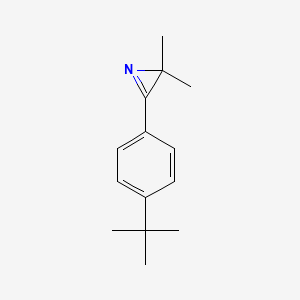

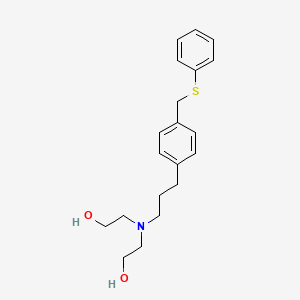
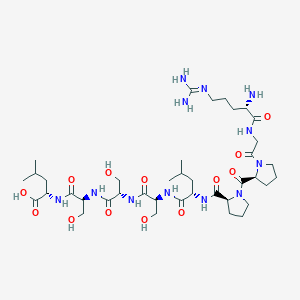

![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)

